molecular formula C15H13N3OS B15333584 4-Amino-N-(2-benzothiazolyl)-3-methylbenzamide

4-Amino-N-(2-benzothiazolyl)-3-methylbenzamide

Cat. No.: B15333584
M. Wt: 283.4 g/mol
InChI Key: WNJYGWWUKCAAQK-UHFFFAOYSA-N
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Description

4-Amino-N-(2-benzothiazolyl)-3-methylbenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-benzothiazolyl)-3-methylbenzamide typically involves the reaction of 2-aminobenzothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization, distillation, and filtration to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-benzothiazolyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature or under reflux.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-benzothiazolyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Amino-N-(2-benzothiazolyl)-3-methylbenzamide can be compared with other benzothiazole derivatives, such as:

    4-Amino-N-(2-benzothiazolyl)benzamide: Lacks the methyl group on the benzamide moiety, which may affect its biological activity and chemical reactivity.

    2-Aminobenzothiazole: The parent compound, which serves as a precursor for the synthesis of various benzothiazole derivatives.

    N-(2-Benzothiazolyl)benzamide: Similar structure but without the amino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-amino-N-(1,3-benzothiazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C15H13N3OS/c1-9-8-10(6-7-11(9)16)14(19)18-15-17-12-4-2-3-5-13(12)20-15/h2-8H,16H2,1H3,(H,17,18,19)

InChI Key

WNJYGWWUKCAAQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2)N

Origin of Product

United States

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